molecular formula C7H9ClN2O2S B260654 N-(5-chloro-2-pyridinyl)ethanesulfonamide

N-(5-chloro-2-pyridinyl)ethanesulfonamide

Cat. No.: B260654
M. Wt: 220.68 g/mol
InChI Key: GYUDXHYURHFPHV-UHFFFAOYSA-N
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Description

N-(5-chloro-2-pyridinyl)ethanesulfonamide is an organic compound with the molecular formula C7H9ClN2O2S and a molecular weight of 220.68 g/mol. This compound features a pyridine ring substituted with a chlorine atom at the 5-position and an ethylsulfonyl group at the 2-position. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-pyridinyl)ethanesulfonamide typically involves the reaction of 5-chloro-2-pyridylamine with ethylsulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-pyridinyl)ethanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The ethylsulfonyl group can be oxidized to form sulfonic acids or reduced to form sulfides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups replacing the chlorine atom.

    Oxidation and Reduction: Products include sulfonic acids or sulfides, depending on the reaction conditions.

Scientific Research Applications

N-(5-chloro-2-pyridinyl)ethanesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure and reactivity.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-pyridinyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(methylsulfonyl)pyridine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    5-Chloro-2-(phenylsulfonyl)pyridine: Similar structure but with a phenylsulfonyl group instead of an ethylsulfonyl group.

Uniqueness

N-(5-chloro-2-pyridinyl)ethanesulfonamide is unique due to its specific substitution pattern and the presence of both a chlorine atom and an ethylsulfonyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H9ClN2O2S

Molecular Weight

220.68 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)ethanesulfonamide

InChI

InChI=1S/C7H9ClN2O2S/c1-2-13(11,12)10-7-4-3-6(8)5-9-7/h3-5H,2H2,1H3,(H,9,10)

InChI Key

GYUDXHYURHFPHV-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)NC1=NC=C(C=C1)Cl

Canonical SMILES

CCS(=O)(=O)NC1=NC=C(C=C1)Cl

Origin of Product

United States

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